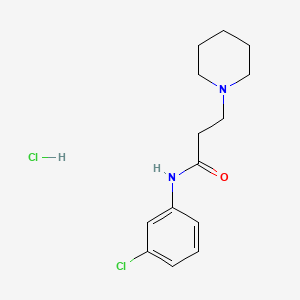
N-(3-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride, commonly known as CPP, is a chemical compound that has been widely studied for its effects on the central nervous system. CPP is a synthetic compound that was first synthesized in the 1970s and has since been used in various scientific research studies.
Wirkmechanismus
CPP acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. Glutamate is a neurotransmitter that is involved in many physiological processes, including learning and memory. The NMDA receptor is involved in the regulation of glutamate transmission and is thought to play a role in the development of drug addiction and withdrawal.
Biochemical and Physiological Effects
CPP has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and motivation. CPP has also been shown to increase the expression of c-Fos, a marker of neuronal activity, in the nucleus accumbens and other brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CPP as a tool in scientific research has several advantages. It is a well-established compound that has been extensively studied, and its effects on the central nervous system are well understood. CPP is also relatively easy to synthesize and is readily available for research purposes.
However, there are also some limitations to the use of CPP in lab experiments. CPP has been shown to produce some side effects, such as convulsions and seizures, at high doses. Additionally, the effects of CPP on the central nervous system can be complex and may vary depending on the dose and the route of administration.
Zukünftige Richtungen
There are several future directions for research on CPP. One area of interest is the role of the NMDA receptor in drug addiction and withdrawal. CPP has been used as a tool to study this mechanism, but further research is needed to fully understand the role of the NMDA receptor in these processes.
Another area of interest is the use of CPP as a potential treatment for drug addiction. While CPP has been shown to produce some promising results in animal studies, further research is needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, CPP is a synthetic compound that has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the mechanisms of drug addiction and withdrawal and has shown promise as a potential treatment for these conditions. While there are some limitations to the use of CPP in lab experiments, its well-established synthesis method and known effects on the central nervous system make it a valuable tool for scientific research.
Synthesemethoden
The synthesis of CPP involves the reaction of 3-chloroacetophenone with piperidine in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with propanoyl chloride to yield CPP. The final step involves the addition of hydrochloric acid to form CPP hydrochloride. This synthesis method has been well established and is widely used in the production of CPP for research purposes.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the mechanisms of drug addiction and withdrawal. CPP has been shown to produce a conditioned place preference in animals, which is a measure of the rewarding effects of drugs. This has led to the use of CPP as a model for studying drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17;/h4-6,11H,1-3,7-10H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJAZOCCJBMKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

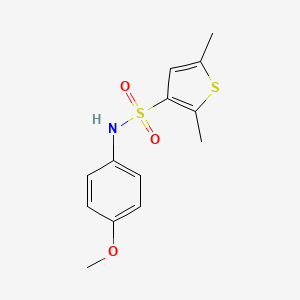
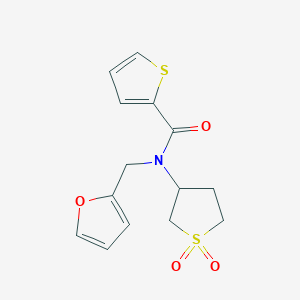

![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)
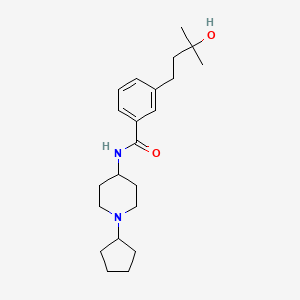
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5532932.png)

![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)
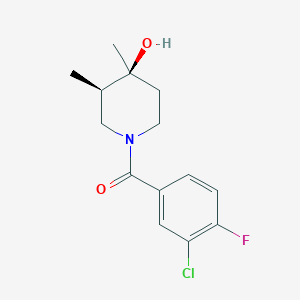
![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)
![4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine](/img/structure/B5532970.png)
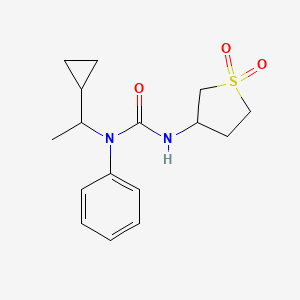
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)